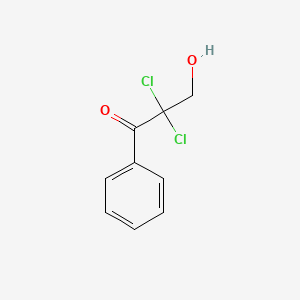
1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- is an organic compound with the molecular formula C₉H₈Cl₂O₂ It is a derivative of propanone, featuring two chlorine atoms and a hydroxyl group attached to the second carbon atom, and a phenyl group attached to the first carbon atom
Métodos De Preparación
The synthesis of 1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- typically involves the reaction of 2,2-dichloroacetophenone with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,2-dichloro-1-phenyl-1,3-propanedione.
Reduction: The compound can be reduced to form 2,2-dichloro-3-hydroxy-1-phenylpropan-1-ol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological activity.
Comparación Con Compuestos Similares
1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- can be compared with similar compounds such as:
2,2-Dichloro-1-phenyl-1-propanone: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-Hydroxy-1-phenyl-1-propanone: Lacks the chlorine atoms, leading to different chemical properties and uses.
2,2-Dichloro-3-hydroxy-1-phenylpropan-1-ol: A reduced form of the compound with distinct chemical behavior.
Propiedades
Número CAS |
54824-08-7 |
|---|---|
Fórmula molecular |
C9H8Cl2O2 |
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
2,2-dichloro-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H8Cl2O2/c10-9(11,6-12)8(13)7-4-2-1-3-5-7/h1-5,12H,6H2 |
Clave InChI |
TUJXSTYBXGKZOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(CO)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)
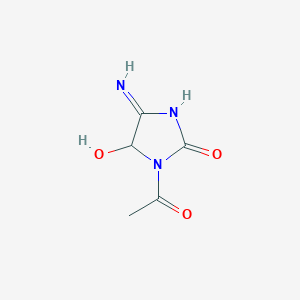

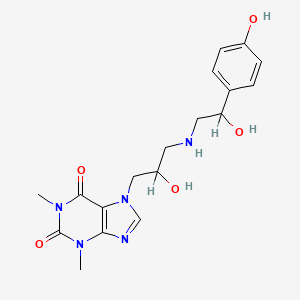
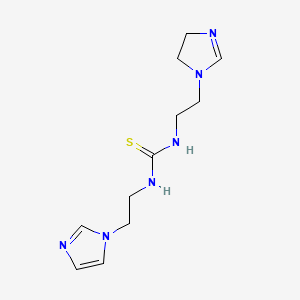
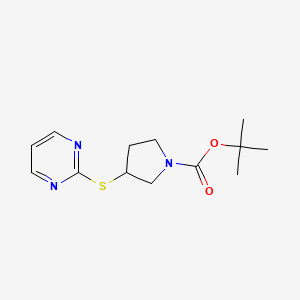

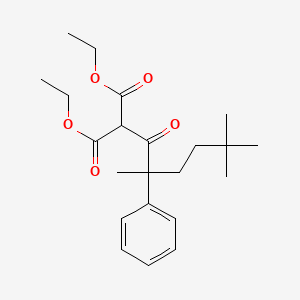
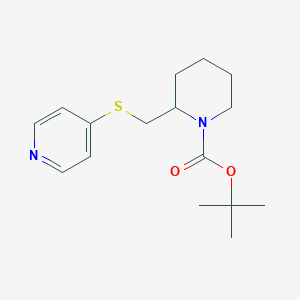
![2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole](/img/structure/B13955435.png)

![2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955457.png)
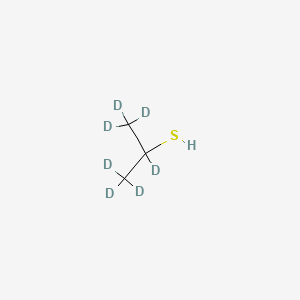
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)
